molecular formula C21H24ClFN2O2 B11370754 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11370754
M. Wt: 390.9 g/mol
InChI Key: LREOAFFZVDTWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a chlorophenyl group, and a fluorophenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzylpiperidine. This intermediate is then reacted with 4-fluorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Contains similar aromatic structures and functional groups.

Uniqueness

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24ClFN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C21H24ClFN2O2/c22-17-6-4-16(5-7-17)20(25-12-2-1-3-13-25)14-24-21(26)15-27-19-10-8-18(23)9-11-19/h4-11,20H,1-3,12-15H2,(H,24,26)

InChI Key

LREOAFFZVDTWAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.